![molecular formula C18H26ClNO3S B5157108 3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves reactions that introduce adamantyl groups into heterocyclic frameworks. For instance, the synthesis of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles involves the reaction of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione with various chlorides and amines, under specific conditions to yield derivatives with potential antimicrobial and anti-HIV-1 activities (El-Emam et al., 2004). This illustrates the complexity and versatility of the synthetic approaches that can be applied to the target molecule.
Molecular Structure Analysis
The molecular structure of compounds containing adamantyl groups and thiazolium moieties has been studied through various spectroscopic and theoretical methods. Vibrational spectroscopic studies, combined with quantum chemical calculations, have been conducted to understand the molecular structure and stability of such compounds (Al-Abdullah et al., 2014). These studies provide insights into the bond interactions, electron distribution, and overall molecular geometry that are crucial for understanding the behavior of the target molecule.
Chemical Reactions and Properties
The reactivity of adamantyl-containing compounds towards various chemical reagents highlights the potential transformations and reactions the target molecule may undergo. For example, the N- and S-alkylation reactions of adamantyl-thiazoles and triazoles demonstrate the synthetic versatility and potential for chemical modifications of these compounds (El-Emam & Lehmann, 1997). Such reactions are pivotal in adjusting the chemical and physical properties of the target molecule for specific applications.
Mechanism of Action
Safety and Hazards
Future Directions
The study of adamantane derivatives is a promising area of research, with potential applications in the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This compound, with its combination of adamantane and thiazolium groups, could be of interest in these areas .
properties
IUPAC Name |
1-adamantyl 2-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]acetate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3S.ClH/c1-12-16(2-3-20)23-11-19(12)10-17(21)22-18-7-13-4-14(8-18)6-15(5-13)9-18;/h11,13-15,20H,2-10H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPHLQKGMKWZBW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)OC23CC4CC(C2)CC(C4)C3)CCO.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yloxycarbonylmethyl)-5-(2-hydroxy-ethyl)-4-methyl-thiazol-3-ium |
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